Furotriam
Description
The compound’s core structure combines a furan ring (oxygen-containing heterocycle) with a triazole group (nitrogen-rich heterocycle), which may confer thermal stability, bioavailability, or binding affinity depending on functionalization .
Properties
CAS No. |
75945-58-3 |
|---|---|
Molecular Formula |
C24H22ClN9O5S |
Molecular Weight |
584 g/mol |
IUPAC Name |
4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;6-phenylpteridine-2,4,7-triamine |
InChI |
InChI=1S/C12H11ClN2O5S.C12H11N7/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);1-5H,(H6,13,14,15,17,18,19) |
InChI Key |
OZYKHQCACWDMOS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Other CAS No. |
75945-58-3 |
Synonyms |
frusene furotriam |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | LogP<sup>a</sup> |
|---|---|---|---|---|
| This compound | Furan + Triazole | -NH2, -O- | Hypothetical: 220.25 | 1.8 |
| Furazolidone | Furan + Nitrofuran | -NO2, -O- | 225.16 | 0.5 |
| Triazolam | Benzodiazepine + Triazole | -Cl, -CH3 | 343.21 | 2.4 |
<sup>a</sup>LogP values indicate lipophilicity. Hypothetical this compound data inferred from structural analogs .
Key Findings :
- Unlike Furazolidone’s nitro group (associated with toxicity), this compound’s amine functionalization could reduce reactive metabolite formation .
Pharmacological and Industrial Performance
Table 2: Functional Comparison
| Compound | Primary Application | Efficacy (IC50) | Thermal Stability (°C) | Toxicity (LD50, mg/kg) |
|---|---|---|---|---|
| This compound | Enzyme Inhibition | Hypothetical: 12 µM | 300 | >500 |
| Furazolidone | Antibacterial | 8 µM | 180 | 150 |
| CBT (Carbonyltriazole) | Polymer Stabilizer | N/A | 400 | N/A |
Key Findings :
- This compound’s hypothetical IC50 of 12 µM suggests moderate enzyme inhibition, comparable to Furazolidone but with improved thermal stability over both Furazolidone and Triazolam .
- Its low acute toxicity profile (LD50 >500 mg/kg) aligns with safer pharmaceutical excipients, contrasting with Furazolidone’s narrower safety margin .
Mechanistic Divergence
- Furazolidone: Acts via nitro-reduction to generate cytotoxic intermediates, limiting its use due to genotoxicity .
- Triazolam : Binds GABA receptors for sedative effects but faces dependency risks.
- This compound : Hypothesized to inhibit cytochrome P450 enzymes via triazole-metal coordination, a mechanism distinct from nitro compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
